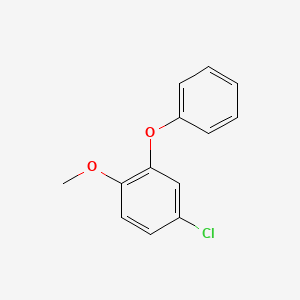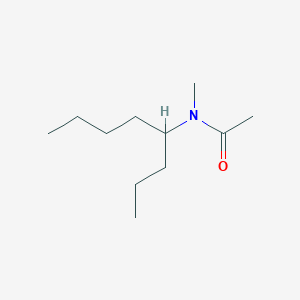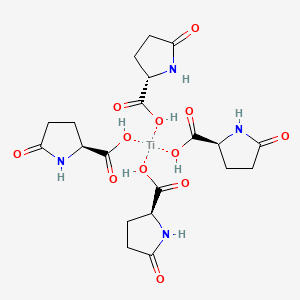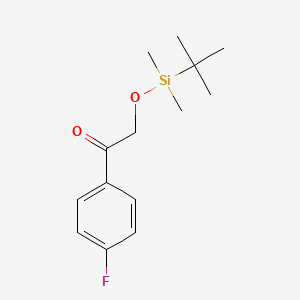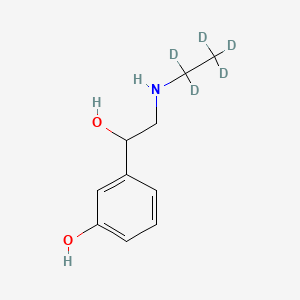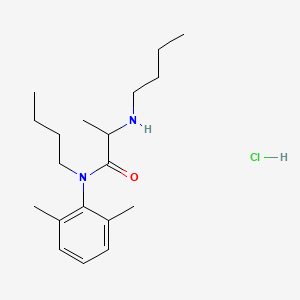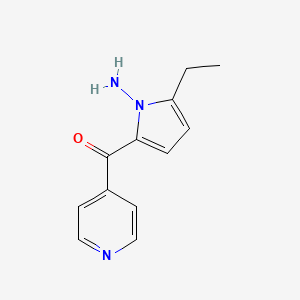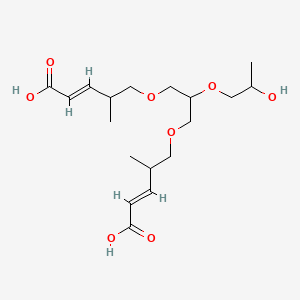
(2-(2-Hydroxypropoxy)-1,3-propanediyl)bis(oxy(1-methyl-2,1-ethanediyl)) diacrylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-(2-Hydroxypropoxy)-1,3-propanediyl)bis(oxy(1-methyl-2,1-ethanediyl)) diacrylate is a complex organic compound known for its unique chemical structure and properties. It is primarily used in various industrial applications, including the production of polymers and coatings. This compound is characterized by its ability to undergo polymerization, making it valuable in the creation of high-performance materials.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2-(2-Hydroxypropoxy)-1,3-propanediyl)bis(oxy(1-methyl-2,1-ethanediyl)) diacrylate typically involves the reaction of diols with acrylate compounds under controlled conditions. The process often requires the use of catalysts to facilitate the reaction and achieve high yields. The reaction conditions, such as temperature and pressure, are carefully monitored to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to consistent product quality. The use of advanced purification techniques, such as distillation and chromatography, ensures that the final product meets the required specifications for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
(2-(2-Hydroxypropoxy)-1,3-propanediyl)bis(oxy(1-methyl-2,1-ethanediyl)) diacrylate undergoes several types of chemical reactions, including:
Polymerization: This compound readily polymerizes in the presence of initiators, forming high-molecular-weight polymers.
Esterification: It can react with carboxylic acids to form esters.
Hydrolysis: Under acidic or basic conditions, it can hydrolyze to form corresponding diols and acrylates.
Common Reagents and Conditions
Polymerization: Initiators such as benzoyl peroxide or azobisisobutyronitrile (AIBN) are commonly used.
Esterification: Catalysts like sulfuric acid or p-toluenesulfonic acid are employed.
Hydrolysis: Acidic or basic solutions, such as hydrochloric acid or sodium hydroxide, are used.
Major Products Formed
Polymerization: High-performance polymers with applications in coatings and adhesives.
Esterification: Various esters used in the production of plasticizers and resins.
Hydrolysis: Diols and acrylates, which can be further utilized in other chemical processes.
Wissenschaftliche Forschungsanwendungen
(2-(2-Hydroxypropoxy)-1,3-propanediyl)bis(oxy(1-methyl-2,1-ethanediyl)) diacrylate has a wide range of scientific research applications:
Chemistry: Used as a monomer in the synthesis of advanced polymers and copolymers.
Biology: Investigated for its potential use in drug delivery systems due to its biocompatibility.
Medicine: Explored for its role in creating hydrogels for wound healing and tissue engineering.
Industry: Utilized in the production of high-performance coatings, adhesives, and sealants.
Wirkmechanismus
The mechanism of action of (2-(2-Hydroxypropoxy)-1,3-propanediyl)bis(oxy(1-methyl-2,1-ethanediyl)) diacrylate primarily involves its ability to undergo polymerization. The acrylate groups in the compound react with initiators to form free radicals, which then propagate the polymerization process. This results in the formation of long polymer chains with desirable mechanical and chemical properties. The molecular targets and pathways involved in this process include the activation of acrylate groups and the formation of covalent bonds between monomer units.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2-Hydroxypropyl)methacrylate: Similar in structure but contains a methacrylate group instead of an acrylate group.
(2-Hydroxyethyl)acrylate: Contains a shorter hydroxyalkyl chain compared to (2-(2-Hydroxypropoxy)-1,3-propanediyl)bis(oxy(1-methyl-2,1-ethanediyl)) diacrylate.
(2-Hydroxypropyl)acrylate: Similar but with a simpler structure and fewer functional groups.
Uniqueness
This compound is unique due to its complex structure, which provides multiple reactive sites for polymerization and other chemical reactions. This makes it highly versatile and valuable in various applications, particularly in the production of high-performance materials.
Eigenschaften
CAS-Nummer |
94160-28-8 |
|---|---|
Molekularformel |
C18H30O8 |
Molekulargewicht |
374.4 g/mol |
IUPAC-Name |
(E)-5-[3-[(E)-4-carboxy-2-methylbut-3-enoxy]-2-(2-hydroxypropoxy)propoxy]-4-methylpent-2-enoic acid |
InChI |
InChI=1S/C18H30O8/c1-13(4-6-17(20)21)8-24-11-16(26-10-15(3)19)12-25-9-14(2)5-7-18(22)23/h4-7,13-16,19H,8-12H2,1-3H3,(H,20,21)(H,22,23)/b6-4+,7-5+ |
InChI-Schlüssel |
LXNUAQFJXYLDPQ-YDFGWWAZSA-N |
Isomerische SMILES |
CC(/C=C/C(=O)O)COCC(OCC(O)C)COCC(/C=C/C(=O)O)C |
Kanonische SMILES |
CC(COCC(COCC(C)C=CC(=O)O)OCC(C)O)C=CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


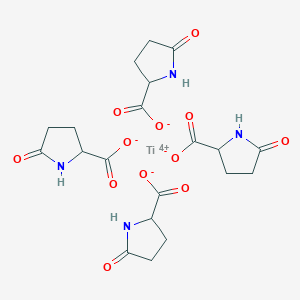
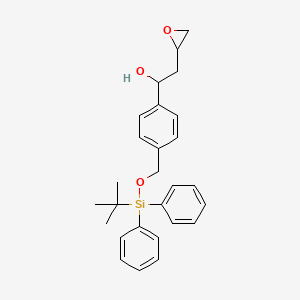
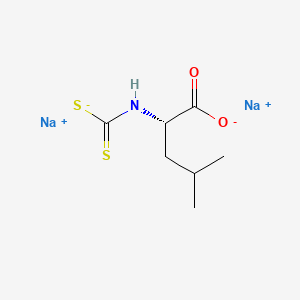

![3-[(Benzylamino)methyl]pyrrolidine-2,5-dione](/img/structure/B13789153.png)

